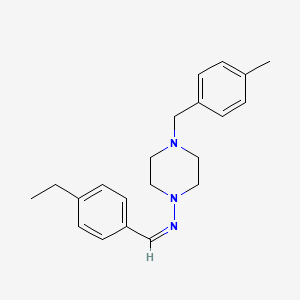
N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as EMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to have a variety of potential applications in scientific research, including as a tool for studying the function of certain proteins and enzymes. For example, N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been used to study the role of the protein kinase CK2 in cancer cells, as well as the function of the enzyme transglutaminase in the formation of blood clots.
Mecanismo De Acción
N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine works by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes. The exact mechanism of action of N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is still being studied, but it is thought to involve the formation of covalent bonds between the compound and its target proteins or enzymes.
Biochemical and Physiological Effects:
N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein or enzyme it binds to. For example, N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to inhibit the activity of CK2, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to inhibit the activity of transglutaminase, leading to decreased blood clot formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine in lab experiments is its specificity for certain target proteins or enzymes, allowing for more precise manipulation of cellular processes. However, N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can also have off-target effects and may not be suitable for all experimental systems. Additionally, the synthesis and purification of N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can be challenging and time-consuming.
Direcciones Futuras
There are many potential future directions for research on N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, including the development of new synthesis methods and the identification of new target proteins or enzymes. Additionally, N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine could be used in combination with other compounds or therapies to enhance their effectiveness. Further studies are needed to fully understand the potential applications of N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine in scientific research.
Métodos De Síntesis
N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with 4-ethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound can be further purified using various chromatographic techniques.
Propiedades
IUPAC Name |
(Z)-1-(4-ethylphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-3-19-8-10-20(11-9-19)16-22-24-14-12-23(13-15-24)17-21-6-4-18(2)5-7-21/h4-11,16H,3,12-15,17H2,1-2H3/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIFZNGVBBGRRC-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N\N2CCN(CC2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-ethylphenyl)methylidene]-4-(4-methylbenzyl)piperazin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)
